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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the
growth of bulk B-gallium oxide (3-Ga203) single crystals using the Czochralski (CZ) method.
This document is intended for researchers and scientists in materials science and
semiconductor technology.

Introduction to the Czochralski Method for 3-Ga203

The Czochralski (CZ) method is a widely adopted industrial technique for producing large, high-
quality single crystals of various semiconductor materials, including silicon, gallium arsenide,
and sapphire.[1] Its adaptation for 3-Ga203 has been pivotal for the advancement of next-
generation power electronics and optoelectronic devices due to the material's ultra-wide
bandgap of approximately 4.7-4.9 eV and a high breakdown electric field of around 8 MV/cm.

[1][°]

The process involves dipping a seed crystal into a melt of the source material and then slowly
pulling it upwards while rotating.[1] Precise control over temperature gradients, pulling rate, and
rotation speed allows for the growth of a large, cylindrical single-crystal boule.[1] For 3-Ga203,
which has a high melting point of about 1820°C, the CZ method requires the use of an iridium
(Ir) crucible.[1] A significant challenge in the CZ growth of 3-Ga203 is the thermal
decomposition of Ga203 at its melting point, which can be mitigated by controlling the growth
atmosphere.[1][3]
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Experimental Setup and Key Components

A standard Czochralski growth station for 3-Ga203 consists of a water-cooled growth chamber,
a pulling mechanism for crystal lifting and rotation, and a furnace for melting the source
material.[4] The crucible, typically made of iridium, is heated inductively.[5]

Key Growth Parameters and Their Effects:

Parameter Typical Range Effect on Crystal Growth
. Influences crystal diameter and
Pulling Rate 1-2.5 mm/h[4][5] N
stability.
Affects the shape of the
Rotation Rate 2-12 rpm[2][4] crystal-melt interface and
temperature uniformity.
Suppresses Ga203
Growth Atmosphere Ar+ 02, CO2 + O2[2][6] decomposition and minimizes
Ir crucible oxidation.
) ) o Necessary due to the high
Crucible Material Iridium (Ir)[4][5] ) )
melting point of Ga203.
Preferred direction to avoid
Seed Orientation [41[6] cleavage along (100) and

(001) planes.

Detailed Experimental Protocol

This protocol outlines the key steps for growing a bulk 3-Ga203 single crystal using the
Czochralski method.

Raw Material Preparation

e Source Material: Start with high-purity (e.g., 5N) Ga203 powder.[5]

e Crucible Loading: Carefully load the Ga203 powder into an iridium crucible. For a ~30 mm
diameter crystal, an 850 g charge in a 70 mm x 70 mm crucible can be used.[7]
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e Dopants (Optional): If doping is required, add the appropriate amount of dopant material
(e.g., MgO or Fe for semi-insulating properties, Si or Sn for n-type conductivity) to the
Ga203 powder.[1]

Crystal Growth Procedure

o Chamber Evacuation and Purging: Evacuate the growth chamber and backfill with the
desired growth atmosphere.

e Melting: Inductively heat the iridium crucible to melt the Ga203 powder. The melting point of
-Ga203 is approximately 1820°C.[1]

o Melt Stabilization: Allow the melt to homogenize and stabilize at a temperature slightly above
the melting point.

o Seeding: Lower a high-quality B-Ga203 seed crystal, oriented along the direction, to touch
the surface of the melt.[4][6]

e Necking: Increase the pulling rate slightly to form a thin "neck" to reduce the propagation of
dislocations from the seed into the main body of the crystal.

o Shouldering: Gradually decrease the pulling rate and adjust the melt temperature to increase
the crystal's diameter to the target value.

e Body Growth: Maintain a constant pulling rate (e.g., 1-2 mm/h) and rotation rate (e.g., 3-5
rpm) to grow the cylindrical body of the crystal.[5][6] The diameter can be controlled by fine-
tuning the melt temperature.[8]

 Tailing: Once the desired length is reached, gradually increase the pulling rate and/or
decrease the temperature to reduce the crystal diameter and detach it from the melt.

¢ Cool-down: Slowly cool the grown crystal to room temperature over several hours to
minimize thermal stress and prevent cracking.

Post-Growth Processing and Characterization

» Crystal Shaping: The grown boule can be cored, ground, and sliced into wafers of the
desired orientation and thickness.
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o Polishing: Wafers are typically polished to an epi-ready surface finish with a surface
roughness of < 3 A.

e Characterization:

o Structural Quality: X-ray diffraction (XRD) rocking curve measurements are used to assess
crystalline quality.

o Defect Analysis: Etch pit density analysis can be used to quantify dislocations and other
defects. Common defects include voids and <010> screw-type dislocations. Iridium
inclusions can also be a common defect.[6][7]

o Electrical Properties: Hall effect measurements are performed to determine the free carrier
concentration, mobility, and resistivity.[5][9]

Visualization of the Czochralski Growth Workflow

The following diagram illustrates the key stages of the Czochralski method for 3-Ga203 single
crystal growth.
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Caption: Workflow for Czochralski growth of 3-Ga203.
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Key Parameter Interdependencies

The quality of the final B-Ga203 crystal is highly dependent on the interplay of various growth

parameters. The following diagram illustrates these relationships.
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Caption: Interdependencies of key growth parameters.

Quantitative Data Summary

The following tables summarize key quantitative data for the Czochralski growth of 3-Ga203.

Table 1: Typical Growth Parameters
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Parameter Value Reference
Starting Material Purity 5N [5]

Crucible Iridium [41[5]
Crystal Diameter 20-50 mm [2][5]
Crystal Length 50-80 mm [2][5]
Pulling Rate 1-2.5 mm/h [4][5]
Rotation Rate 2-12 rpm [2][4]

Growth Atmosphere

Ar + 2% 02 or 91% CO2 + 9%

02

[2][6]

Table 2: Electrical Properties of Undoped and Doped (3-Ga203

Semi-insulating

Propert Undoped (n-type Reference
S bed (n-type) (Mg or Fe-doped)
Resistivity (p) at RT 0.1-0.3 Q:cm High [9][10]
Electron
_ 6 x 10716 — 8 x 10"17

Concentration (n) at Low [5][9]
cm”-3

RT

Electron Mobility (un)
110-150 cm”2/V-s [9][10]

atRT

Conclusion

The Czochralski method is a robust and scalable technique for producing high-quality, large-

diameter bulk B-Ga203 single crystals.[11] Careful control of growth parameters such as

pulling rate, rotation rate, and atmosphere is crucial to minimize defects and achieve the

desired material properties. The protocols and data presented in these notes provide a solid

foundation for researchers to successfully grow 3-Ga203 crystals for various advanced

electronic and optoelectronic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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